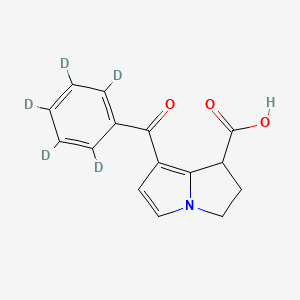

(rac)-Ketorolac 7-Benzoyl Isomer-d5

Description

Significance of Impurity Profiling in Pharmaceutical Science

Impurity profiling is the process of identifying, quantifying, and characterizing impurities in a drug substance or drug product. longdom.org These impurities can originate from various sources, including the starting materials, intermediates, by-products of the synthesis process, and degradation products that form during storage. eurekaselect.com Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines for impurity levels in pharmaceuticals. longdom.org Therefore, comprehensive impurity profiling is not only a scientific necessity but also a regulatory requirement for drug approval. ijpsjournal.comglobalpharmatek.com

The presence of impurities can have several detrimental effects. They can potentially be toxic, reduce the stability and shelf-life of the drug, and in some cases, alter the therapeutic effect of the API. longdom.org By thoroughly understanding the impurity profile of a drug, pharmaceutical manufacturers can control the manufacturing process to minimize their formation, ensuring the final product is both safe and effective. globalpharmatek.com

Role of Isomers and Related Substances in Chemical Purity Assessment

Isomers are compounds that have the same molecular formula but different arrangements of atoms. wikipedia.orgquora.com This difference in atomic arrangement can lead to distinct physical and chemical properties. wikipedia.orgnih.gov In the context of pharmaceuticals, isomers of the API are considered related substances and are a key focus of impurity profiling.

There are two main types of isomers: structural isomers and stereoisomers. wikipedia.org Structural isomers have different connectivity of atoms, while stereoisomers have the same connectivity but differ in the spatial arrangement of their atoms. wikipedia.orgnih.gov Even subtle differences in the three-dimensional structure of a molecule, as seen in stereoisomers, can lead to significant differences in how a drug interacts with biological systems. solubilityofthings.com Therefore, it is crucial to identify and control all isomeric impurities to ensure the desired therapeutic effect and avoid potential adverse reactions. nih.gov

Fundamental Principles and Utility of Deuterated Compounds in Chemical Research

Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its stable (non-radioactive) isotopes. wikipedia.org Common stable isotopes used in pharmaceutical research include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com Deuterium, an isotope of hydrogen with an extra neutron, is frequently used for this purpose. clearsynth.com The resulting "labeled" compound is chemically very similar to the original molecule but has a slightly higher mass. acanthusresearch.com This mass difference allows it to be distinguished and tracked in various analytical procedures. thalesnano.com

Deuterated compounds, also known as deuterated standards, are invaluable tools in analytical chemistry, particularly in techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. clearsynth.comclearsynth.com In quantitative analysis, a known amount of a deuterated standard is added to a sample. clearsynth.com Because the deuterated standard behaves almost identically to the non-labeled analyte during sample preparation and analysis, it can be used as an internal standard to accurately quantify the amount of the target compound present. aptochem.comkcasbio.com This is especially important in complex biological samples where matrix effects can interfere with the analysis. kcasbio.com The use of deuterated internal standards significantly improves the precision, accuracy, and robustness of analytical methods. clearsynth.comaptochem.com

Overview of Ketorolac (B1673617) Chemical Structure and Known Related Substances

Ketorolac is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the short-term management of moderate to severe pain. wikipedia.org Its chemical name is (±)-5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid. fda.gov Ketorolac is a racemic mixture, meaning it contains equal amounts of two enantiomers: (S)-(-)-ketorolac and (R)-(+)-ketorolac. fda.govnih.gov The anti-inflammatory and analgesic activity of ketorolac is primarily attributed to the (S)-enantiomer. fda.govnih.gov

During the synthesis and storage of ketorolac, several related substances or impurities can be formed. Some of the known impurities include the 1-hydroxy analog, the 1-keto analog, and the decarboxylated form of ketorolac. nih.govresearchgate.netcnr.it Another potential impurity is the 7-benzoyl isomer of ketorolac. theclinivex.com The presence of these impurities must be carefully monitored and controlled to ensure the quality and safety of the final drug product.

Table 1: Key Chemical Entities

| Compound Name | Role |

|---|---|

| Ketorolac | Active Pharmaceutical Ingredient (API) |

| (S)-(-)-Ketorolac | The pharmacologically active enantiomer of Ketorolac |

| (R)-(+)-Ketorolac | The less active enantiomer of Ketorolac |

| (rac)-Ketorolac 7-Benzoyl Isomer | An isomeric impurity of Ketorolac |

| (rac)-Ketorolac 7-Benzoyl Isomer-d5 | Deuterated internal standard for the analysis of the 7-Benzoyl Isomer impurity |

Academic Rationale for Investigating this compound

The investigation of this compound is driven by the need for highly accurate and reliable analytical methods for impurity profiling in ketorolac drug products. As the 7-benzoyl isomer is a potential impurity, having a corresponding deuterated internal standard is crucial for its precise quantification. theclinivex.com

The development and use of this compound allows for the application of isotope dilution mass spectrometry, a gold-standard technique for quantitative analysis. This ensures that even trace amounts of the 7-benzoyl isomer impurity can be accurately measured, helping to guarantee that ketorolac formulations meet the stringent purity requirements set by regulatory authorities. The synthesis and characterization of this specific deuterated isomer provide a critical tool for pharmaceutical quality control, ultimately contributing to the safety and efficacy of this important pain management medication.

Table 2: Properties of Ketorolac and its 7-Benzoyl Isomer

| Property | Ketorolac | (rac)-Ketorolac 7-Benzoyl Isomer |

|---|---|---|

| Molecular Formula | C15H13NO3 | C15H13NO3 |

| Molecular Weight | 255.27 g/mol | 255.28 g/mol |

| IUPAC Name | 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | 7-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid |

Specificity as a Deuterated Isomer

This compound is a highly specific chemical entity designed for use as an internal standard in research and analytical settings. coompo.compharmaffiliates.com Its defining feature is the incorporation of five deuterium atoms onto the benzoyl ring, a modification that provides a distinct mass signature for analytical purposes. clearsynth.com This isotopic labeling does not alter the fundamental chemical structure of the isomer, but it provides a crucial analytical advantage.

The stability of the carbon-deuterium (C-D) bond is greater than that of the carbon-hydrogen (C-H) bond, a phenomenon that can influence the metabolic fate of a compound. musechem.comnih.gov While this "deuterium kinetic isotope effect" can be exploited to improve the pharmacokinetic profiles of certain drugs, in the context of an internal standard, the primary benefit is the mass differentiation that allows it to be distinguished from its non-deuterated counterpart during analysis. nih.govnih.govuniupo.it

The synthesis of such a specifically labeled compound requires careful planning and execution. acanthusresearch.com The deuterium atoms must be placed on non-exchangeable positions within the molecule to ensure the label's stability under various analytical conditions. acanthusresearch.com

Interactive Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₈D₅NO₃ | clearsynth.com |

| Molecular Weight | 260.3 g/mol | clearsynth.comnih.gov |

| IUPAC Name | 7-(2,3,4,5,6-pentadeuteriobenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | nih.gov |

| Synonyms | 7-(Benzoyl-d5)-2,3-dihydro-1H-pyrrolizine-1-carboxylic Acid; Ketorolac Impurity F-d5 | clearsynth.comcoompo.com |

| CAS Number | 1795013-70-5 | clearsynth.comcoompo.com |

Research Challenges and Opportunities Posed by its Structure and Isotopic Labeling

The unique structure and isotopic labeling of this compound present both challenges and opportunities in the realm of pharmaceutical research.

Research Challenges:

Synthesis: The multi-step synthesis of complex deuterated molecules can be challenging. azimuth-corp.com Achieving high isotopic purity and ensuring the deuterium labels are in the correct, stable positions requires specialized techniques and careful control of reaction conditions. azimuth-corp.comresolvemass.cadigitellinc.com

Cost: The production of deuterated starting materials and the complexity of the synthetic processes can make deuterated standards relatively expensive, which may limit their widespread use in some research settings. resolvemass.ca

Research Opportunities:

Enhanced Bioanalytical Accuracy: As a stable isotope-labeled internal standard, this compound offers significant advantages in quantitative bioanalysis. aptochem.comkcasbio.com It co-elutes with the unlabeled analyte, effectively normalizing for variations in sample extraction, injection volume, and ionization efficiency in mass spectrometry. aptochem.comkcasbio.com This leads to more robust, reliable, and accurate data, which is crucial for pharmacokinetic and metabolic studies.

Metabolic Pathway Elucidation: While this specific isomer is primarily used as an internal standard, the broader application of deuterium labeling can be instrumental in studying drug metabolism. By strategically placing deuterium atoms at sites vulnerable to metabolic modification, researchers can slow down these reactions. musechem.comacs.org This "metabolic switching" can help to identify different metabolic pathways and understand the formation of various metabolites. musechem.comnih.gov

Impurity Profiling: As a labeled version of a known ketorolac impurity, this compound is invaluable for accurately identifying and quantifying this specific impurity in ketorolac drug substances and products. coompo.compharmaffiliates.com This is a critical aspect of quality control in the pharmaceutical industry.

Structure

3D Structure

Properties

Molecular Formula |

C15H13NO3 |

|---|---|

Molecular Weight |

260.30 g/mol |

IUPAC Name |

7-(2,3,4,5,6-pentadeuteriobenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid |

InChI |

InChI=1S/C15H13NO3/c17-14(10-4-2-1-3-5-10)11-6-8-16-9-7-12(13(11)16)15(18)19/h1-6,8,12H,7,9H2,(H,18,19)/i1D,2D,3D,4D,5D |

InChI Key |

RIQZRCMKWYHMOR-RALIUCGRSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=C3C(CCN3C=C2)C(=O)O)[2H])[2H] |

Canonical SMILES |

C1CN2C=CC(=C2C1C(=O)O)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Stereospecific Chemical Synthesis Methodologies

Strategies for Deuterium (B1214612) Incorporation in Complex Organic Molecules

The introduction of deuterium into complex organic molecules requires strategic planning to ensure high levels of incorporation at specific sites. Several powerful methods have been developed for this purpose.

Hydrogen-Deuterium Exchange Reactions in Heterocyclic Systems

Hydrogen-deuterium (H-D) exchange reactions represent a direct and atom-economical approach to deuteration. chemicalbook.com These reactions are often catalyzed by transition metals or mediated by acids or bases. In heterocyclic systems, such as the pyrrolizine core of ketorolac (B1673617), the acidity of certain C-H bonds can be exploited for base-catalyzed exchange. However, achieving regioselectivity can be challenging. Transition metal catalysts, particularly those based on iridium, rhodium, and palladium, have shown remarkable efficacy and selectivity in directing deuteration to specific positions, often through C-H activation pathways. researchgate.netrsc.orgacs.org The choice of catalyst and reaction conditions is crucial to avoid unwanted side reactions and to achieve high deuterium incorporation.

Directed Deuteration Approaches for Specific Sites

To overcome the challenge of regioselectivity, directed deuteration approaches are often employed. These methods utilize a directing group within the substrate to guide the metal catalyst to a specific C-H bond. Functional groups such as amides, pyridines, and carboxylic acids can act as directing groups, coordinating to the metal center and facilitating C-H activation and subsequent deuteration at a nearby position. researchgate.net This strategy allows for precise deuterium labeling, which is critical for structure-activity relationship studies and for probing metabolic pathways.

Deuterium Gas Addition and Catalytic Deuteration Methods

The use of deuterium gas (D₂) in conjunction with a heterogeneous or homogeneous catalyst is a classic and effective method for introducing deuterium, particularly for the reduction of unsaturated bonds. libretexts.org Catalytic transfer deuteration, which uses a deuterium donor molecule in place of D₂ gas, offers a safer and often more selective alternative. doubtnut.com For aromatic systems, catalytic deuteration can be achieved through various mechanisms, including oxidative addition of an aromatic C-H bond to a metal center, followed by exchange with a deuterium source like D₂O or deuterated solvents. libretexts.org

Development of Synthetic Routes for (rac)-Ketorolac 7-Benzoyl Isomer-d5

The synthesis of (rac)-Ketorolac 5-Benzoyl Isomer-d5 can be strategically designed by incorporating a deuterated benzoyl group into a suitable precursor of the ketorolac core. A plausible and efficient approach involves the synthesis of benzoyl-d5 chloride as a key intermediate, followed by a Friedel-Crafts acylation reaction.

Precursor Identification and Synthesis

The primary precursors for this synthesis are a suitable pyrrole-based starting material and deuterated benzoyl chloride.

Synthesis of Benzoyl-d5 Chloride:

A common method for preparing acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). chemicalbook.comprepchem.comgoogle.com Therefore, the synthesis of benzoyl-d5 chloride begins with benzoic acid-d5. Benzoic acid-d5 can be prepared through various methods, including the Grignard reaction of bromobenzene-d5 (B116778) with carbon dioxide or the oxidation of toluene-d8. A more direct approach for large-scale synthesis would be the deuteration of benzoic acid itself, although this can be challenging. A feasible laboratory-scale synthesis of benzoyl-d5 chloride is outlined below:

Reaction Scheme 1: Synthesis of Benzoyl-d5 Chloride

Table 1: Optimized Reaction Conditions for Benzoyl-d5 Chloride Synthesis

| Parameter | Value |

|---|---|

| Reactants | Benzoic acid-d5, Thionyl chloride |

| Catalyst | N,N-Dimethylformamide (DMF) (catalytic amount) |

| Solvent | None (neat) or Dichloromethane |

| Temperature | Reflux (approx. 79 °C) |

| Reaction Time | 1-2 hours |

Synthesis of the Pyrrole (B145914) Precursor:

A suitable precursor for the Friedel-Crafts acylation is ethyl 4-(N-pyrrolo)-2-cyanobutanoate. This can be synthesized from N-(2-bromoethyl)pyrrole and ethyl cyanoacetate. atamanchemicals.com

Optimization of Reaction Conditions for Regioselective Deuteration

The key step in the synthesis of (rac)-Ketorolac 5-Benzoyl Isomer-d5 is the Friedel-Crafts acylation of the pyrrole precursor with the newly synthesized benzoyl-d5 chloride. Pyrroles are electron-rich aromatic compounds and readily undergo electrophilic substitution. The acylation is expected to occur preferentially at the C5 position of the pyrrole ring due to electronic and steric factors.

Reaction Scheme 2: Friedel-Crafts Acylation to form the Deuterated Ketorolac Precursor

Subsequent cyclization and hydrolysis steps, as described in the literature for the non-deuterated compound, would lead to the final product, (rac)-Ketorolac 5-Benzoyl Isomer-d5. researchgate.netatamanchemicals.com

Table 2: Proposed Reaction Conditions for Friedel-Crafts Acylation

| Parameter | Value |

|---|---|

| Reactants | Ethyl 4-(N-pyrrolo)-2-cyanobutanoate, Benzoyl-d5 chloride |

| Catalyst | Aluminum chloride (AlCl₃) |

| Solvent | Dichloromethane or 1,2-Dichloroethane |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-4 hours |

The successful synthesis would be confirmed by analytical techniques such as mass spectrometry, to verify the incorporation of five deuterium atoms, and NMR spectroscopy to confirm the structure of the final product.

Purification and Isolation Techniques for Deuterated Isomers

The purification and isolation of this compound from a reaction mixture containing regioisomers, unreacted starting materials, and other byproducts is a critical step in obtaining a high-purity sample.

Chromatographic Purification Strategies for Isomeric Mixtures

Chromatography is a powerful tool for separating isomeric mixtures. High-performance liquid chromatography (HPLC) is a particularly effective method for the separation of ketorolac and its isomers. akjournals.comnih.gov For the purification of this compound, a multi-step chromatographic approach may be necessary.

Initially, normal-phase or reversed-phase chromatography can be employed to separate the 7-benzoyl isomer from other regioisomers (such as the 6-benzoyl isomer) and other impurities. Subsequently, chiral chromatography can be used to resolve the racemic mixture into its individual (R)- and (S)-enantiomers if desired, although the subject compound is specified as racemic. akjournals.com

Table 1: Exemplary HPLC Conditions for Isomer Separation

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile (B52724) and 5 mM ammonium (B1175870) acetate (B1210297) (pH 3.5) (60:40 v/v) nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV at 306 nm nih.gov |

| Chiral Stationary Phases (for enantiomeric separation) | α1-acid glycoprotein (B1211001) (AGP), amylose (B160209) or cellulose (B213188) derivatives akjournals.com |

Crystallization and Other Isolation Methods

Crystallization is a crucial technique for the purification and isolation of solid compounds. Different crystalline forms, or polymorphs, of ketorolac have been identified, and their formation is dependent on the recrystallization solvent and conditions. nih.govkoreascience.kr These polymorphs can exhibit different physical properties, such as solubility and stability. nih.gov

For the isolation of this compound, a suitable solvent system would be chosen to selectively crystallize the desired isomer, leaving impurities in the mother liquor. The process may involve dissolving the crude product in a hot solvent and then cooling it slowly to induce crystallization. google.com The choice of solvent is critical and can be determined through solubility studies.

Table 2: Solvents Used for Recrystallization of Ketorolac

| Solvent System | Conditions | Reference |

|---|---|---|

| Acetone/Petroleum Ether | Dissolve in acetone, add petroleum ether, cool to -10°C | google.com |

| Ethanol/Water | Dissolve in ethanol, add water, cool to 20°C | google.com |

Assessment of Deuterium Incorporation Efficiency and Isotopic Purity

Analytical Techniques for Quantifying Deuteration Levels

Several analytical techniques are employed to determine the level of deuterium incorporation.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for determining isotopic purity. nih.govresearchgate.net By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the number of deuterium atoms incorporated can be accurately determined. The relative abundances of the different isotopologues (molecules differing only in their isotopic composition) can be used to calculate the percentage of deuterium incorporation. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR are invaluable for confirming the position of deuterium labels. rsc.orgrsc.org In ¹H NMR, the absence of a signal at a particular chemical shift indicates the replacement of a proton with a deuteron. Conversely, ²H NMR will show a signal at the chemical shift corresponding to the deuterated position. The integration of these signals can also provide quantitative information about the level of deuteration. rsc.org

Table 3: Analytical Techniques for Deuteration Analysis

| Technique | Information Provided |

|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement, determination of the number of deuterium atoms, and calculation of isotopic enrichment. nih.govrsc.org |

| ¹H Nuclear Magnetic Resonance (NMR) | Identifies the sites of deuteration by observing the disappearance of proton signals. rsc.org |

| ²H Nuclear Magnetic Resonance (NMR) | Directly detects the presence and location of deuterium atoms. |

Strategies for Minimizing Isotopic Impurities (Under-, Over-, and Mis-deuteration)

Achieving high isotopic purity requires careful control over the synthesis and purification processes. Isotopic impurities can arise from several sources:

Under-deuteration: Incomplete reaction with the deuterating agent results in molecules with fewer than the desired number of deuterium atoms. This can be minimized by using an excess of the deuterating reagent and optimizing reaction conditions such as temperature and reaction time.

Over-deuteration: The incorporation of more deuterium atoms than intended can occur if other sites in the molecule are susceptible to H-D exchange under the reaction conditions. nih.gov Careful selection of reagents and reaction conditions is crucial to prevent this.

Mis-deuteration: Deuterium atoms may be incorporated at unintended positions. This is a challenge in molecules with multiple reactive sites. The use of protecting groups or highly regioselective reactions can mitigate this issue.

Purification techniques such as chromatography and crystallization are essential for removing isotopically impure species from the final product. researchgate.net Repeated purification cycles may be necessary to achieve the desired level of isotopic purity.

Advanced Analytical Characterization and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) for Isotopic Composition and Elemental Formula Determination

HRMS is an indispensable tool for the analysis of isotopically labeled compounds, providing not only the exact mass of the molecule but also detailed information about its elemental composition and the extent of isotopic enrichment. rsc.org

The primary advantage of HRMS is its ability to measure the mass of an ion with high precision and accuracy, typically to within a few parts per million (ppm). For (rac)-Ketorolac 7-Benzoyl Isomer-d5, with the elemental formula C₁₅H₈D₅NO₃, this precision allows for the unambiguous confirmation of its elemental composition. coompo.comclearsynth.com

The analysis involves comparing the experimentally measured monoisotopic mass of the molecular ion ([M+H]⁺ or [M-H]⁻) to the theoretically calculated mass. The presence of five deuterium (B1214612) atoms significantly increases the mass of the molecule compared to its non-deuterated (d0) analog. By analyzing the isotopic distribution pattern, the level of deuterium incorporation can be accurately determined. The mass spectrum will exhibit a cluster of ions corresponding to molecules with varying numbers of deuterium atoms (d0 to d5). The relative intensity of the peak corresponding to the d5 species versus the lower-mass isotopologues (d0, d1, d2, d3, d4) is used to calculate the isotopic purity of the compound. rsc.org

Table 1: Theoretical Monoisotopic Masses of (rac)-Ketorolac 7-Benzoyl Isomer Isotopologues

| Isotopologue | Formula | Theoretical Exact Mass (Da) |

| d0 | C₁₅H₁₃NO₃ | 255.08954 |

| d1 | C₁₅H₁₂DNO₃ | 256.09582 |

| d2 | C₁₅H₁₁D₂NO₃ | 257.10210 |

| d3 | C₁₅H₁₀D₃NO₃ | 258.10838 |

| d4 | C₁₅H₉D₄NO₃ | 259.11466 |

| d5 | C₁₅H₈D₅NO₃ | 260.12094 |

Tandem mass spectrometry (MS/MS) experiments performed on an HRMS instrument provide detailed structural information through the analysis of fragmentation pathways. While isomers cannot be differentiated by accurate mass alone, their fragmentation patterns are often unique. nih.gov For this compound, fragmentation analysis serves to confirm the location of the deuterium labels.

The molecule is expected to fragment at predictable bonds, such as the amide linkage or the bond connecting the benzoyl group to the pyrrolizine core. Crucially, any fragment ion that retains the benzoyl group will have a mass that is 5 Daltons (Da) higher than the corresponding fragment from the non-deuterated analog. For instance, the generation of a benzoyl-d5 cation (C₇D₅O⁺) at m/z 110.06 is a diagnostic marker confirming that all five deuterium atoms are located on the benzoyl ring. This provides unequivocal evidence for the "7-(Benzoyl-d5)" nomenclature and distinguishes it from other potential deuterated isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization and Stereochemical Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides definitive information about the chemical structure, connectivity, and isotopic labeling of a molecule. pharmaffiliates.com

Deuterium (²H) NMR spectroscopy directly observes the signals from the deuterium nuclei. wikipedia.org It is a highly effective method for verifying the success of a deuteration reaction and confirming the specific sites of labeling. magritek.com Since the chemical shift ranges for ¹H and ²H NMR are nearly identical, the location of signals in the ²H spectrum can be directly correlated to their proton counterparts. illinois.edu

For this compound, the ²H NMR spectrum is expected to show a signal or group of signals only in the aromatic region (approximately 7.4-7.8 ppm), corresponding to the deuterons on the benzoyl ring. The absence of any signals in the aliphatic region of the ²H spectrum confirms that the deuterium labels are exclusively on the benzoyl moiety and not on the pyrrolizine core. This technique provides direct, unambiguous proof of the labeling position.

While ²H NMR confirms the label's position, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, are used to fully elucidate the structure of the underlying molecular skeleton.

In the ¹H NMR spectrum of this compound, the characteristic multiplet signals corresponding to the five protons of the benzoyl group will be absent or significantly diminished to residual peaks, providing immediate evidence of successful deuteration. The remaining signals corresponding to the protons on the pyrrolizine-1-carboxylic acid core will be present and can be fully assigned.

2D NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to correlate proton signals with their directly attached carbons (HSQC) and with carbons two or three bonds away (HMBC). These experiments allow for the complete and unambiguous assignment of all ¹H and ¹³C chemical shifts for the pyrrolizine core, confirming the "7-Benzoyl Isomer" structure and differentiating it from other positional isomers.

Table 2: Representative NMR Data for the Pyrrolizine Core of (rac)-Ketorolac 7-Benzoyl Isomer

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | ~4.2 (t) | ~55 |

| 2 | ~2.5 (m) | ~30 |

| 3 | ~3.8 (m) | ~45 |

| 5 | ~6.5 (s) | ~115 |

| 6 | ~7.0 (s) | ~125 |

| Carboxyl (COOH) | ~11-12 (br s) | ~175 |

| Carbonyl (C=O) | - | ~190 |

| Pyrrolizine Quaternary C | - | ~130, ~140 |

Note: Data are approximate and for illustrative purposes, based on the general structure of pyrrolizine derivatives.

Quantitative NMR (qNMR) is a highly accurate method for determining the purity and isotopic enrichment of compounds. nih.gov Its reliability is such that it is often used as a primary metrological technique. researchgate.net Isotopic purity can be assessed by carefully integrating specific signals in either the ¹H or ²H spectrum against an internal standard of known concentration.

Chiral Chromatographic Techniques for Enantiomeric Resolution and Purity

Resolving the racemic mixture of the 7-benzoyl isomer into its constituent enantiomers is critical for understanding its properties. Chiral chromatography is the cornerstone of this process.

The development of stereoselective HPLC methods for the enantiomeric separation of Ketorolac (B1673617) is well-documented and provides a direct blueprint for the 7-benzoyl isomer. nih.govresearchgate.net These methods typically employ chiral stationary phases (CSPs) that create a diastereomeric interaction with the enantiomers, leading to differential retention times.

Commonly successful CSPs for Ketorolac and its analogues include protein-based and polysaccharide-based columns. researchgate.netakjournals.com

Protein-Based CSPs: Columns based on α1-acid glycoprotein (B1211001) (AGP), such as Chiral-AGP, have demonstrated effective separation of Ketorolac enantiomers. nih.govnih.gov The development process involves optimizing the mobile phase, particularly its pH and the type and concentration of organic modifier. For instance, a mobile phase of 0.1 M sodium phosphate (B84403) buffer (pH 4.5) with a small percentage of isopropanol (B130326) (e.g., 98:2, v/v) can achieve baseline separation. nih.gov

Polysaccharide-Based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) coated on a silica (B1680970) support, such as Chiralcel OJ-H or Chiralpak AD-RH, are highly effective. akjournals.com These columns often use mobile phases consisting of an alkane (like hexane) with an alcohol (like isopropanol or ethanol) and an acidic or basic additive to improve peak shape and resolution. High enantioselectivity has been reported with a mobile phase of methanol (B129727) and formic acid (100:0.1, v/v). akjournals.com

The detection wavelength for these analyses is typically set around 313-324 nm, corresponding to the UV absorbance maximum of the benzoyl chromophore. nih.govakjournals.comactascientific.com

Table 1: Example of Chiral HPLC Method Parameters for Ketorolac Enantiomers

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Chiral-AGP | Chiralcel OJ-H |

| Mobile Phase | 0.1 M Sodium Phosphate Buffer (pH 4.5) : Isopropanol (98:2, v/v) nih.gov | Methanol : Formic Acid (100:0.1, v/v) akjournals.com |

| Flow Rate | 1.0 mL/min nih.gov | 1.0 mL/min akjournals.com |

| Detection | UV at 322 nm nih.gov | UV at 254 nm akjournals.com |

| Resolution (Rs) | ~2.2 nih.gov | 9.04 akjournals.com |

Capillary electromigration techniques offer an alternative to HPLC, characterized by high separation efficiency, low sample consumption, and rapid analysis times. mdpi.commdpi.com

Capillary Electrophoresis (CE): In CE, chiral resolution is achieved by adding a chiral selector to the background electrolyte (BGE). nih.gov Cyclodextrins (CDs) and their derivatives (e.g., methylated or carboxymethylated β-CDs) are the most common chiral selectors used for this purpose. mdpi.comspringernature.com The enantiomers form transient, diastereomeric inclusion complexes with the CD, which have different electrophoretic mobilities, enabling their separation. The separation can be optimized by adjusting the type and concentration of the CD, the pH of the BGE, and the applied voltage. mdpi.comresearchgate.net

Capillary Electrochromatography (CEC): CEC is a hybrid technique that combines the separation principles of HPLC and CE. nih.gov It utilizes a capillary packed with a stationary phase (like in HPLC) but employs an electric field to drive the mobile phase (like in CE). For chiral separations of the 7-benzoyl isomer, a capillary packed with a chiral stationary phase could be used. Alternatively, an achiral stationary phase (e.g., C18) can be used in conjunction with a mobile phase containing a chiral selector. cnr.it CEC has been successfully used for the analysis of Ketorolac and its impurities, demonstrating baseline resolution in short analysis times. nih.govresearchgate.net

Any developed chiral separation method must be rigorously validated according to International Conference on Harmonisation (ICH) guidelines to ensure its suitability for determining enantiomeric purity. nih.govjapsonline.com Validation demonstrates that the method is reliable, reproducible, and accurate for its intended purpose.

Key validation parameters include:

Specificity: The ability to assess the enantiomers unequivocally in the presence of other components, such as impurities or degradation products. This is demonstrated by achieving baseline resolution (Rs > 1.5). nih.gov

Linearity: The method should produce results that are directly proportional to the concentration of the analyte over a specified range. nih.govnih.gov

Precision: Assessed at different levels (repeatability, intermediate precision) to show the closeness of agreement between a series of measurements. It is typically expressed as the relative standard deviation (RSD). nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of an analyte that can be detected and quantitatively measured, respectively, with suitable precision and accuracy. For enantiomeric purity, the LOQ for the minor enantiomer in the presence of the major enantiomer is particularly important.

Table 2: Typical Validation Parameters for a Chiral HPLC Method for Ketorolac Enantiomers

| Parameter | Result |

|---|---|

| Linearity Range | 0.02 - 10 µg/mL nih.gov |

| Correlation Coefficient (r²) | > 0.999 |

| LOD | 5 ng/mL nih.gov |

| LOQ | 15 ng/mL nih.gov |

| Precision (RSD) | < 2% nih.gov |

| Accuracy (Recovery) | 98 - 102% |

Vibrational Spectroscopy (IR, Raman) for Structural Conformational Analysis

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are powerful non-destructive tools for probing the molecular structure of this compound. nih.gov They provide a molecular fingerprint based on the vibrational modes of the molecule's functional groups. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, rocking). ksu.edu.sa For a vibration to be IR-active, it must result in a change in the molecule's dipole moment. jchps.com The IR spectrum of the 7-benzoyl isomer would show characteristic absorption bands for the carboxylic acid C=O and O-H groups, the benzoyl C=O group, aromatic C-H bonds, and the pyrrolizine ring structure. researchgate.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (from a laser). ksu.edu.sa For a vibration to be Raman-active, it must cause a change in the molecule's polarizability. jchps.com It is particularly sensitive to non-polar, homo-nuclear bonds (e.g., C-C, C=C) and symmetric vibrations, which may be weak or absent in the IR spectrum.

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational framework of the molecule. Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict vibrational wavenumbers and assign experimental bands to specific molecular motions, aiding in the detailed structural conformational analysis. researchgate.net The presence of deuterium atoms would result in characteristic shifts of C-D vibrational modes to lower frequencies compared to C-H modes, which can be readily identified. Low-frequency vibrational spectroscopy can be particularly useful for identifying differences between isomers. mdpi.com

Application of Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for modern chemical analysis, offering enhanced sensitivity and specificity. ijpsjournal.comresearchgate.netsaspublishers.comijnrd.org

Liquid Chromatography coupled with a Diode Array Detector (LC-DAD or HPLC-DAD) is a cornerstone of pharmaceutical purity analysis and impurity profiling. japsonline.com While a standard UV detector measures absorbance at a single wavelength, a DAD acquires spectra across a range of wavelengths simultaneously for every point in the chromatogram.

This capability is invaluable for the analysis of this compound for several reasons:

Peak Purity Analysis: The DAD can assess the spectral homogeneity across a single chromatographic peak. If the spectra at the upslope, apex, and downslope of the peak are identical, it provides strong evidence that the peak is pure and not co-eluting with an impurity.

Impurity Identification: By comparing the UV spectrum of an unknown impurity peak with a library of reference spectra, tentative identification is possible. For instance, it could readily distinguish the 7-benzoyl isomer from the parent drug, Ketorolac (5-benzoyl isomer), and other related substances based on potential subtle differences in their UV spectra.

Method Development: During the development of a stability-indicating or impurity profiling method, the DAD allows for the selection of the optimal detection wavelength that maximizes the response for all relevant compounds.

A typical LC-DAD method for this purpose would utilize a reversed-phase column (e.g., C8 or C18) with a mobile phase of buffered water and an organic solvent like acetonitrile (B52724) or methanol. japsonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Isomer Separation

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar molecules like Ketorolac and its isomers by GC-MS is often hindered by their low volatility and potential for thermal degradation in the GC inlet and column. To overcome these limitations, derivatization is a crucial step to convert the non-volatile analytes into more volatile and thermally stable derivatives.

For the analysis of "this compound," derivatization of the carboxylic acid group is essential. A common approach for compounds containing a carboxylic acid moiety is silylation, which involves replacing the acidic proton with a trimethylsilyl (B98337) (TMS) group. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose, producing a more volatile TMS ester derivative suitable for GC-MS analysis. dergipark.org.tr

Isomer Separation by Gas Chromatography

The separation of isomers is a significant challenge in analytical chemistry. Gas chromatography, with its high resolving power, is well-suited for this task. The separation of the "this compound" from other potential isomers would be achieved based on their differential interactions with the GC column's stationary phase.

Deuterated compounds, such as the d5-benzoyl isomer, often exhibit slightly different retention times compared to their non-deuterated counterparts, a phenomenon known as the chromatographic H/D isotope effect. nih.gov Typically, deuterated compounds elute slightly earlier from the GC column. chromforum.org This effect, although subtle, can aid in the chromatographic resolution of the deuterated isomer from any residual non-deuterated species.

The choice of the GC column is critical for achieving optimal separation. A capillary column with a nonpolar or medium-polarity stationary phase, such as one coated with 5% phenyl-methylpolysiloxane, is often employed for the analysis of derivatized non-steroidal anti-inflammatory drugs (NSAIDs). dergipark.org.tr The temperature program of the GC oven is another key parameter that is optimized to ensure adequate separation of the isomers and other related compounds.

Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Value |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temperature 150 °C (hold 1 min), ramp to 300 °C at 15 °C/min (hold 5 min) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 50-550 |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

Note: These parameters are illustrative and would require optimization for a specific application.

Structural Elucidation by Mass Spectrometry

Following chromatographic separation, the eluted derivatives enter the mass spectrometer for ionization and fragmentation. In Electron Ionization (EI), the molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and a series of characteristic fragment ions. The fragmentation pattern serves as a molecular fingerprint, enabling structural elucidation.

For the TMS derivative of "this compound," the mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the derivatized, deuterated molecule. The presence of the five deuterium atoms in the benzoyl group will result in a 5-dalton mass shift in the molecular ion and in any fragment ions that retain this group, compared to the non-deuterated analogue.

The fragmentation of derivatized ketorolac is predicted to involve characteristic losses. For instance, the loss of the TMS group and other neutral fragments would be observed. The specific fragmentation pattern of the 7-Benzoyl isomer would provide valuable information for its structural confirmation and differentiation from other isomers. Derivatization can introduce specific fragmentation pathways that enhance the ability to distinguish between closely related isomers. researchgate.net

Table 2: Predicted Key Mass Fragments for TMS-Derivatized Ketorolac and its d5-Benzoyl Isomer

| Fragment Description | Predicted m/z (Non-deuterated) | Predicted m/z (this compound) |

| Molecular Ion [M]⁺ | 327 | 332 |

| [M - CH₃]⁺ | 312 | 317 |

| [M - COOTMS]⁺ | 210 | 210 |

| Benzoyl Cation [C₇H₅O]⁺ | 105 | 110 |

| Tropylium Ion [C₇H₇]⁺ | 91 | 91 |

Note: The predicted m/z values are based on the structure of TMS-derivatized ketorolac and its d5-benzoyl isomer. Actual fragmentation would be confirmed by experimental data.

The unique mass shift of the d5-benzoyl fragment provides a clear diagnostic marker for the "this compound." This, combined with the chromatographic retention time, allows for the unambiguous identification and characterization of the compound in complex matrices.

Chemical Stability and Degradation Pathway Elucidation

Design and Execution of Forced Degradation Studies for (rac)-Ketorolac 7-Benzoyl Isomer-d5

The design of forced degradation studies for this compound follows the principles established by the International Conference on Harmonisation (ICH) guidelines. The goal is to induce degradation to a level that allows for the reliable identification of degradants, typically between 5-20%. The insights for the d5-isomer are drawn from studies on Ketorolac (B1673617) Tromethamine. nano-ntp.com

Hydrolytic stability is assessed by exposing a solution of the compound to acidic, basic, and neutral conditions. Studies on Ketorolac show that it degrades under all hydrolytic conditions. nih.govscite.ai In 1N acid and base, the degradation is moderately significant. unpad.ac.idunpad.ac.id The molecule is susceptible to both acidic and alkaline hydrolysis. unpad.ac.id

Table 1: Summary of Hydrolytic Degradation Conditions for Ketorolac

| Condition | Reagent | Duration | Temperature | Observed Degradation |

|---|---|---|---|---|

| Acidic | 0.1N HCl / 1N HCl | Up to 3 hours | Ambient / 80°C | 3.65% degradation reported in one study. nano-ntp.com Moderate degradation in 1N HCl. unpad.ac.idunpad.ac.id |

| Basic | 0.1N NaOH / 1N NaOH | Up to 3 hours | Ambient | 2.45% degradation reported in one study. nano-ntp.com Moderate degradation in 1N NaOH. unpad.ac.idunpad.ac.id |

Oxidative degradation is typically studied using hydrogen peroxide. Ketorolac has been found to be particularly susceptible to oxidative conditions. nano-ntp.com One study reported a significant degradation of 19.83% when subjected to oxidation. nano-ntp.com Another study used 3% hydrogen peroxide for up to 3 hours to investigate oxidative stress. unpad.ac.id

Table 2: Summary of Oxidative Degradation Conditions for Ketorolac

| Condition | Reagent | Duration | Temperature | Observed Degradation |

|---|

Photostability testing exposes the compound to light to determine its sensitivity. When in solution, Ketorolac degrades under photolytic conditions. nih.govscite.ai However, the solid form of the drug has been found to be stable under these same conditions. nih.govscite.ai Some studies have reported insignificant degradation under photolytic stress. unpad.ac.idunpad.ac.id

Table 3: Summary of Photolytic Degradation Conditions for Ketorolac

| Condition | Form | Light Source | Duration | Temperature | Observed Degradation |

|---|---|---|---|---|---|

| Photolytic | Solution | UV / Sunlight | Up to 3 hours | Ambient | Degradation observed. nih.govscite.ai |

Thermal degradation studies evaluate the effect of high temperatures on the compound. Ketorolac demonstrates significant degradation under thermal stress. unpad.ac.idunpad.ac.id Studies have involved heating the compound at temperatures ranging from 50°C to 80°C for various durations. nano-ntp.comunpad.ac.id

Table 4: Summary of Thermal Degradation Conditions for Ketorolac

| Condition | Temperature | Duration | Observed Degradation |

|---|---|---|---|

| Thermal | 80°C | 45 minutes | Degradation observed. nano-ntp.com |

Identification and Structural Characterization of Chemical Degradation Products

Following forced degradation, analytical techniques are employed to separate, identify, and characterize the resulting degradation products. This is critical for understanding the degradation pathways.

Liquid chromatography combined with mass spectrometry (LC-MS), particularly with high-resolution techniques like quadrupole time-of-flight (Q-TOF), is a powerful tool for identifying and structurally characterizing unknown degradation products. nih.govscite.ai In studies on Ketorolac, a total of nine degradation products were identified and characterized using LC/ESI/MS/MS (Electrospray Ionization Tandem Mass Spectrometry). nih.gov By comparing the fragmentation patterns of the parent drug with those of its degradants, probable mechanisms for their formation can be proposed. nih.govscite.ai

NMR for Elucidation of Degradation Product Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of degradation products. While mass spectrometry can identify degradants based on mass-to-charge ratios, NMR provides the precise atomic arrangement. researchgate.net For degradation products arising from this compound, a suite of NMR experiments would be necessary.

Initially, one-dimensional (1D) ¹H and ¹³C NMR spectra would be acquired. The ¹H NMR would show the number of different types of protons and their integrations would suggest the relative number of protons of each type. The ¹³C NMR would indicate the number of different carbon environments. The key feature would be the analysis of the aromatic region, particularly the signals corresponding to the deuterated benzoyl group, to confirm if this part of the molecule has remained intact.

Subsequently, two-dimensional (2D) NMR techniques are employed for a complete structural assignment:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for piecing together the molecular fragments and identifying the location of modifications, such as the site of hydrolysis or oxidation.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This can be used to determine the stereochemistry and through-space proximity of protons, which is valuable for complex structures. researchgate.net

By combining the information from these experiments, a complete and unambiguous structure of each significant degradation product can be determined.

Chemical Kinetics of Degradation Processes

Chemical kinetics studies are performed to understand the rate at which the isomer degrades and how various factors influence its stability.

Determination of Reaction Rates and Orders

The determination of reaction rates involves subjecting the this compound to controlled stress conditions and monitoring its concentration over time using a validated stability-indicating method, typically High-Performance Liquid Chromatography (HPLC). unpad.ac.idunpad.ac.id

The reaction order describes how the rate is affected by the concentration of the reactant.

Zero-Order Reaction: The rate is independent of the concentration. A plot of concentration vs. time yields a straight line.

First-Order Reaction: The rate is directly proportional to the concentration. A plot of the natural logarithm of the concentration (ln[C]) vs. time yields a straight line. Many drug degradation processes in solution follow first-order kinetics.

Second-Order Reaction: The rate is proportional to the square of the concentration. A plot of the inverse of the concentration (1/[C]) vs. time yields a straight line.

The rate constant (k) is determined from the slope of the linear plot. For example, in a first-order reaction, the slope is equal to -k.

Table 1: Hypothetical Degradation Data for this compound at 60°C

| Time (hours) | Concentration (µg/mL) | ln(Concentration) |

|---|---|---|

| 0 | 100.0 | 4.605 |

| 12 | 95.2 | 4.556 |

| 24 | 90.6 | 4.506 |

| 48 | 82.1 | 4.408 |

| 72 | 74.5 | 4.311 |

| 96 | 67.7 | 4.215 |

Influence of Environmental Factors on Chemical Stability

The stability of a pharmaceutical compound can be significantly affected by environmental factors. Forced degradation studies are performed under various stress conditions to predict the shelf-life and determine appropriate storage conditions. unpad.ac.idnih.govnih.gov

pH and Hydrolysis: Ketorolac is known to be susceptible to hydrolysis. unpad.ac.idnih.gov Studies would involve exposing solutions of the isomer to different pH buffers (e.g., acidic pH 2, neutral pH 7, and basic pH 10) at a constant temperature. The degradation rate is then measured at each pH to determine the pH-rate profile. Maximum stability for Ketorolac has been observed between pH 3.0 and 7.5. researchgate.net

Temperature: The effect of temperature is studied by storing the compound at elevated temperatures (e.g., 40°C, 50°C, 60°C) as per ICH guidelines. nih.gov The data can be used to calculate the activation energy (Ea) using the Arrhenius equation, which describes the relationship between the rate constant and temperature.

Light (Photostability): Photostability testing is conducted according to ICH guideline Q1B to assess the impact of light exposure. ich.org Studies on Ketorolac have shown it to have some sensitivity to photolytic conditions, though it is generally more stable than to thermal or hydrolytic stress. unpad.ac.idunpad.ac.id

Oxidation: The isomer would be exposed to an oxidizing agent, such as hydrogen peroxide, to evaluate its susceptibility to oxidation. unpad.ac.idchemrj.org

Table 2: Summary of Expected Stability of Ketorolac under Forced Degradation

| Condition | Expected Degradation | Primary Degradation Pathway |

|---|---|---|

| Acid Hydrolysis (e.g., 0.1N HCl) | Moderate Degradation. unpad.ac.idunpad.ac.id | Hydrolysis of amide/ester bonds. |

| Base Hydrolysis (e.g., 0.1N NaOH) | Moderate Degradation. unpad.ac.idunpad.ac.id | Hydrolysis of amide/ester bonds. |

| Oxidation (e.g., 3% H₂O₂) | Marginal to Moderate Degradation. unpad.ac.idchemrj.org | Oxidation of the pyrrolizine ring. |

| Thermal (e.g., 60°C) | Significant Degradation. unpad.ac.id | Various thermal decomposition reactions. |

| Photolytic (UV/Vis Light) | Insignificant to Marginal Degradation. unpad.ac.idunpad.ac.id | Photochemical reactions. |

Development of Stability-Indicating Analytical Methodologies for the Isomer and its Degradants

A stability-indicating analytical method (SIAM) is crucial to accurately measure the active ingredient's concentration without interference from its degradants, impurities, or excipients. chemrj.orgnih.govresearchgate.netnih.gov

Method Specificity and Selectivity

Specificity is the ability of the method to provide a signal that corresponds only to the compound of interest. amsbiopharma.comich.org This is demonstrated through forced degradation studies. unpad.ac.idchemrj.org The isomer is stressed under hydrolytic, oxidative, thermal, and photolytic conditions to generate potential degradation products. nih.gov

The analytical method, typically reverse-phase HPLC (RP-HPLC) with a C8 or C18 column, must be able to separate the intact this compound peak from all the degradation product peaks. unpad.ac.idnih.govresearchgate.net Peak purity analysis using a Photodiode Array (PDA) detector or Mass Spectrometry (MS) is used to confirm the specificity. chemrj.orgnih.gov The PDA detector scans across the entire UV spectrum of a peak to ensure it is spectrally homogeneous. In MS, the deuterated isomer will have a distinct mass-to-charge ratio, providing an additional layer of selectivity. nih.gov

Validation Parameters (ICH Guidelines)

The developed SIAM must be validated according to the ICH Q2(R1) guideline to ensure it is fit for its intended purpose. ich.orggmp-compliance.orgloesungsfabrik.deeuropa.eu Key validation parameters include:

Accuracy: The closeness of the measured value to the true value, assessed by spike/recovery studies. amsbiopharma.comchemrj.org

Precision: The variability of the measurements, evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, inter-analyst), and reproducibility (inter-laboratory). ich.orgchemrj.org

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte over a specified range. ich.orgchemrj.org

Range: The concentration interval over which the method is shown to be accurate, precise, and linear. ich.org

Limit of Detection (LOD): The lowest concentration of the analyte that can be detected by the method. ich.orgnih.gov

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. ich.orgnih.gov

Robustness: The method's ability to remain unaffected by small, deliberate changes in parameters like mobile phase composition, pH, flow rate, and column temperature. amsbiopharma.comchemrj.org

Table 3: ICH Q2(R1) Validation Parameters for a Stability-Indicating Method

| Parameter | Purpose | Typical Acceptance Criteria |

|---|---|---|

| Specificity | To ensure the analyte is measured without interference. | Peak purity index > 0.99; baseline resolution between peaks. |

| Linearity | To demonstrate a proportional response to concentration. | Correlation coefficient (r²) ≥ 0.999. nih.gov |

| Accuracy | To determine the closeness to the true value. | Recovery typically between 98.0% and 102.0%. chemrj.org |

| Precision | To assess the scatter of data. | Relative Standard Deviation (RSD) ≤ 2%. chemrj.org |

| Range | To define the concentration interval of use. | Typically 80% to 120% of the test concentration for assay. |

| LOQ/LOD | To establish the method's sensitivity. | Signal-to-Noise ratio of 10:1 for LOQ and 3:1 for LOD. |

| Robustness | To evaluate the method's reliability during normal use. | System suitability parameters remain within limits; RSD ≤ 2%. |

Methodological Role As an Analytical Internal Standard

Theoretical Principles of Stable Isotope-Labeled Internal Standards in Quantitative Analysis

In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard is considered the gold standard for achieving the highest levels of accuracy and reliability. musechem.comscispace.comnih.gov These standards are versions of the analyte molecule where one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). musechem.comchromatographyonline.com Because (rac)-Ketorolac 7-Benzoyl Isomer-d5 is chemically almost identical to its non-labeled counterpart, it exhibits nearly the same physicochemical properties. chromatographyonline.com This similarity allows it to act as an ideal tracer throughout the analytical process, from sample preparation to final detection. chromatographyonline.com

Biological samples like plasma or tissue are complex mixtures containing numerous endogenous components. These components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect. waters.com This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in significant quantitative inaccuracies. waters.comnih.gov

A SIL internal standard like this compound is the most effective tool to compensate for these matrix effects. waters.comchromatographyonline.com Since the SIL internal standard co-elutes with the analyte from the liquid chromatography column, it enters the ion source at the same time and is subjected to the exact same suppressive or enhancing interferences from the matrix. chromatographyonline.comnih.gov By calculating the ratio of the analyte's signal to the internal standard's signal, the variability caused by the matrix effect is normalized, leading to a more accurate and reliable quantification of the analyte. chromatographyonline.comwaters.com

Quantitative analysis involves multiple steps, including extraction, dilution, and injection into the analytical instrument, each of which can introduce variability and potential for sample loss. musechem.comscispace.com A SIL internal standard, when added to the sample at the very beginning of the workflow, experiences the same procedural losses as the analyte. chromatographyonline.com For example, if a portion of the sample is lost during an extraction step, an equivalent portion of the internal standard is also lost. This ensures that the ratio of the analyte to the internal standard remains constant, correcting for any inconsistencies in sample handling. musechem.comscispace.com

Furthermore, instrumental performance can fluctuate over the course of an analytical run. scispace.com Factors such as changes in injection volume or detector sensitivity can cause instrumental drift. The SIL internal standard effectively corrects for this drift because any change in the instrument's response will affect both the analyte and the internal standard equally. scispace.com This normalization is critical for maintaining the precision and accuracy of the assay, especially in large batch analyses. nih.govnih.gov

Development and Validation of Quantitative Analytical Methods Utilizing this compound

The development of a robust analytical method is a prerequisite for accurate quantification in complex matrices. The use of a deuterated internal standard such as ketorolac-d5 (B585921) is integral to this process, particularly for LC-MS/MS applications. nih.gov

LC-MS/MS is the preferred technique for quantifying drugs like ketorolac (B1673617) in biological samples due to its high sensitivity and selectivity. nih.govresearchgate.net Method development typically begins with sample preparation. For plasma samples, a common and effective technique is protein precipitation, where a solvent like methanol (B129727) is used to remove proteins that can interfere with the analysis. nih.govrsc.org Following precipitation and centrifugation, the resulting supernatant containing the analyte and the internal standard is injected into the LC-MS/MS system. nih.govnih.gov The development process aims to create a method that is not only accurate and precise but also rapid and reproducible for routine analysis. nih.gov

The goal of chromatography is to separate the analyte from other components in the sample to ensure a clean signal for the mass spectrometer. This involves optimizing the stationary phase (the column), the mobile phase (the solvents), and the flow rate. For ketorolac analysis, reverse-phase columns, such as C8 or C18, are commonly used. nih.govnih.govjapsonline.com The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol and an aqueous buffer, such as ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297), to ensure efficient separation and good peak shape. nih.govnih.govnih.gov

In the mass spectrometer, parameters are tuned to selectively detect and quantify the analyte and its internal standard. Electrospray ionization (ESI) is a common ionization technique for molecules like ketorolac. nih.govresearchgate.net The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for both ketorolac and its d5-labeled internal standard. nih.gov

Table 1: Examples of LC-MS/MS Conditions for Ketorolac Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Chiral-AGP | Kromasil C18 (100 x 4.6 mm, 5 µm) | Zorbax extended C18 (50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | Ammonium formate buffer (10 mM, pH 4.7) : Acetonitrile | Acetonitrile : 10 mM Ammonium acetate (pH 2.5) : 0.1% Formic acid (50:25:25) | Acetonitrile and 0.1% Formic acid |

| Flow Rate | Gradient | 1.0 mL/min | 0.5 mL/min |

| Ionization | ESI Positive | ESI Positive | ESI Positive |

| Detection Mode | MRM | Selective Ion Recording (SIR) | Selective Ion Mode |

| Internal Standard | S(+)-Etodolac | Gemifloxacin | Ketorolac tromethamine |

| Reference | researchgate.net | nih.gov | rsc.org |

This table presents a variety of conditions used in different studies to illustrate typical parameters; it is not exhaustive.

Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. This involves assessing several key parameters according to established guidelines.

Linearity: This confirms that the instrument's response is proportional to the concentration of the analyte over a specific range. A calibration curve is generated by analyzing samples with known concentrations, and a correlation coefficient (R²) greater than 0.99 is typically required. nih.govjocpr.com

Accuracy and Precision: Accuracy measures how close the experimental results are to the true value, often expressed as a percentage of recovery. Precision measures the repeatability of the results, expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). nih.govsciencescholar.us For bioanalytical methods, accuracy is often expected to be within ±15% of the nominal value (±20% at the lower limit), and precision should be ≤15% RSD (≤20% at the lower limit). nih.gov

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely measured. jocpr.comchromatographyonline.com The LOQ is a critical parameter as it defines the lower end of the reportable range for the assay. nih.gov

Table 2: Validation Parameters from a Ketorolac Assay Using Ketorolac-d5 Internal Standard

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity Range | 2.5 ng/mL to 5000 ng/mL | R² > 0.99 |

| Correlation Coefficient (R²) | > 0.999 | - |

| Inter-day Accuracy (QC) | Within ± 15% | Within ± 15% of nominal |

| Inter-day Precision (%CV) | 0.8% – 12.4% | ≤ 15% |

| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL | Accuracy within ± 20%, Precision ≤ 20% |

Data synthesized from a validated method for ketorolac in human aqueous and vitreous humor using plasma as a surrogate matrix with ketorolac-d5 as the internal standard. nih.gov

Table 3: Summary of Validation Results from Various Ketorolac HPLC/LC-MS Assays

| Parameter | Range of Reported Values | Reference(s) |

|---|---|---|

| Linearity Range | 10 - 125 ng/mL to 200 - 2000 ng/mL | nih.govnih.gov |

| Correlation Coefficient (R²) | > 0.999 | nih.govresearchgate.netjocpr.com |

| Accuracy (% Recovery) | 89.6% - 102.7% | nih.govresearchgate.net |

| Precision (%RSD or %CV) | 0.97% - 12.18% | nih.govresearchgate.netnih.gov |

| LOD | 0.0049 µg/mL - 0.415 µg/mL | jocpr.comsciencescholar.us |

| LOQ | 2.5 ng/mL - 10 ng/mL | nih.govnih.gov |

This table compiles data from multiple studies to show typical validation outcomes for ketorolac assays.

Comparison of Deuterated Internal Standards with Structural Analogs

The choice between a deuterated internal standard, like this compound, and a structural analog is a critical decision in bioanalytical method development. While SIL internal standards are generally preferred, structural analogs can be used, though with several considerations. nih.govscispace.com

Deuterated internal standards are chemically almost identical to the analyte, with the only difference being the presence of heavier isotopes. scispace.com This near-identical chemical nature is the primary reason for their superior performance in many cases. In contrast, a structural analog is a different chemical compound that is structurally similar to the analyte. researchgate.net For instance, in the analysis of ketorolac, a deuterated form like ketorolac-d5 would be a SIL internal standard, while a drug like dexibuprofen could serve as a structural analog. nih.govnih.gov

The primary advantage of a deuterated internal standard is its ability to mimic the analyte throughout the entire analytical process, from extraction to detection. waters.com This includes having the same extraction recovery and ionization response in electrospray ionization mass spectrometry. scispace.com However, even deuterated standards are not without potential issues. Unexpected behaviors such as different retention times or recoveries compared to the analyte can occur. scispace.com Furthermore, a SIL internal standard might mask problems related to stability, recovery, and ion suppression due to its identical chemical properties. scispace.com

Structural analogs are often more readily available and less expensive than custom-synthesized SIL internal standards. scispace.com However, their chemical and physical properties are not identical to the analyte, which can lead to differences in extraction efficiency, chromatographic behavior, and ionization response. researchgate.net When the analyte and its structural analog internal standard have different functional groups, the appropriateness of the internal standard is less likely compared to when the difference lies in the carbon backbone of the molecule. scispace.com

Analytical Performance Considerations for Different Internal Standard Types

The performance of an internal standard is evaluated based on its ability to ensure the accuracy and precision of the analytical method. These parameters are often assessed during method validation.

Accuracy and Precision:

The primary goal of using an internal standard is to improve the accuracy and precision of the measurement of the analyte. researchgate.net Deuterated internal standards are widely shown to reduce the impact of matrix effects and provide reproducible and accurate recoveries in LC-MS/MS assays when compared to structural analogs. scispace.com

A bioanalytical method developed for the quantification of ketorolac using ketorolac-d5 as the internal standard demonstrated excellent accuracy and precision. nih.govtandfonline.com The method was validated over a concentration range of 2.5 ng/mL to 5000 ng/mL, and the accuracy and precision were within ±15%, meeting regulatory acceptance criteria. nih.govtandfonline.com

In another study, a simple and sensitive HPLC method for the analysis of ketorolac in human plasma utilized dexibuprofen as a structural analog internal standard. nih.gov This method also showed good linearity and a high recovery rate for ketorolac. nih.gov

The following table summarizes the performance characteristics from these two studies, illustrating the analytical performance of a deuterated versus a structural analog internal standard for ketorolac analysis.

| Parameter | Deuterated IS (Ketorolac-d5) nih.govtandfonline.comresearchgate.net | Structural Analog IS (Dexibuprofen) nih.gov |

| Analyte | Ketorolac | Ketorolac |

| Internal Standard | Ketorolac-d5 | Dexibuprofen |

| Analytical Technique | LC-MS/MS | HPLC-PDA |

| Linearity Range | 2.5 - 5000 ng/mL | 10.0 - 125.0 ng/mL |

| Correlation Coefficient (r²) | > 0.999 | > 0.999 |

| Accuracy | Within ±15% | Not explicitly stated as % bias |

| Precision | Within ±15% | Not explicitly stated as %RSD |

| Recovery | > 80% | 93.7 ± 0.12% |

Matrix Effects:

Matrix effects, which are the suppression or enhancement of the analyte's ionization by co-eluting compounds from the sample matrix, are a significant challenge in LC-MS analysis. myadlm.orgwaters.com A key advantage of a SIL internal standard is its ability to co-elute with the analyte, thus experiencing the same matrix effects. waters.com This co-elution allows the internal standard to effectively compensate for variations in ionization. waters.com

However, it is not always a guarantee that a deuterated internal standard will completely correct for matrix effects. myadlm.org Differential matrix effects can occur if there are slight differences in retention times between the analyte and the deuterated standard, especially in regions of changing ion suppression. myadlm.org This can be caused by the deuterium substitution affecting the acidity and lipophilicity of the molecule. myadlm.orgwaters.com

Structural analogs, having different chemical structures, are more likely to have different retention times and be affected differently by matrix components. researchgate.net Therefore, their ability to compensate for matrix effects is often less effective than that of a SIL internal standard. scispace.com The selection of a structural analog must be done carefully, with thorough verification of its performance in the presence of matrix. researchgate.netnih.gov

Evaluation of Co-elution and Ionization Properties

Co-elution:

An essential characteristic of an ideal internal standard, particularly a deuterated one, is that it should co-elute with the compound being quantified. waters.com This ensures that both the analyte and the internal standard are subjected to the same conditions in the chromatographic system and the mass spectrometer's ion source at the same time. waters.com

While the chemical properties of a deuterated standard are very similar to the analyte, the substitution of hydrogen with deuterium can sometimes lead to a slight difference in chromatographic retention time. scispace.com This phenomenon, known as the "isotope effect," is more pronounced with a higher degree of deuteration. waters.com Even a small shift in retention time can lead to differential ionization effects if the analyte and internal standard elute into a region where the matrix effect is rapidly changing. myadlm.org

Structural analogs will almost always have different retention times from the analyte due to their different chemical structures. researchgate.net The goal in method development is to find a structural analog that elutes as closely as possible to the analyte and behaves similarly under the chosen chromatographic conditions. researchgate.net

Ionization Properties:

In mass spectrometry, especially with electrospray ionization (ESI), the ionization efficiency of a compound can be significantly influenced by co-eluting substances from the matrix. myadlm.org A deuterated internal standard is expected to have the same ionization efficiency as the analyte because they are chemically identical. scispace.com This allows the ratio of the analyte signal to the internal standard signal to remain constant even if the ionization efficiency changes during the analytical run, thus providing accurate quantification. researchgate.net

However, some studies have shown that co-eluting SIL internal standards and their corresponding analytes can suppress each other's ionization. waters.com Despite this, the use of a SIL internal standard is still considered the best approach to correct for such effects.

Structural analogs, with their different chemical structures, will likely have different ionization efficiencies compared to the analyte. scispace.com If the functional groups responsible for ionization are different between the analyte and the structural analog, their response to matrix effects can vary significantly, leading to inaccurate results. scispace.com Therefore, when selecting a structural analog, it is crucial to choose one with similar ionization properties to the analyte. researchgate.net

The following table summarizes the key properties of deuterated and structural analog internal standards.

| Property | Deuterated Internal Standard | Structural Analog Internal Standard |

| Chemical Structure | Nearly identical to analyte | Similar but different from analyte |

| Co-elution | Generally co-elutes, but slight shifts possible (isotope effect) scispace.comwaters.com | Different retention time researchgate.net |

| Ionization Efficiency | Theoretically identical to analyte scispace.com | Can be different from analyte scispace.com |

| Matrix Effect Compensation | Generally very effective waters.com | Less effective, depends on similarity to analyte researchgate.net |

| Availability & Cost | Often requires custom synthesis, can be expensive scispace.com | More likely to be commercially available and less expensive scispace.com |

Computational Chemistry and Spectroscopic Simulation

Molecular Modeling and Conformational Analysis of (rac)-Ketorolac 7-Benzoyl Isomer-d5

Molecular modeling is instrumental in understanding the three-dimensional structure and conformational flexibility of this compound.

The initial step in the computational analysis of this compound involves geometry optimization to find the most stable three-dimensional arrangement of its atoms. This is typically achieved using quantum mechanical methods, such as Density Functional Theory (DFT). A common and effective method for such calculations is the B3LYP functional combined with a basis set like 6-31G(d). nih.govnih.govresearchgate.net This approach has been successfully applied to optimize the structures of Ketorolac (B1673617) and its degradation products. nih.govnih.govresearchgate.net

The optimization process systematically alters the molecular geometry to find a minimum on the potential energy surface. For a racemic mixture like this compound, it is essential to model both the (R)- and (S)-enantiomers. The pyrrolizine core of the molecule is not planar, and different puckering conformations of the five-membered rings are possible. pharaohacademy.comnih.gov The orientation of the deuterated benzoyl group and the carboxylic acid group relative to the pyrrolizine ring system are also critical variables in the conformational search.

Energy minimization calculations would yield the relative energies of different conformers, allowing for the identification of the global minimum energy structure, which is the most likely conformation to be observed experimentally.

Table 1: Representative Theoretical Geometrical Parameters for a Ketorolac Isomer

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O (benzoyl) | 1.23 | - | - |

| C-N (pyrrolizine) | 1.47 | - | - |

| N-C-C (pyrrolizine) | - | 109.5 | - |

| Pyrrolizine Ring Pucker | - | - | Variable |

| Benzoyl Group Torsion | - | - | Variable |

Note: This table presents hypothetical yet plausible data based on general values for similar organic molecules and is for illustrative purposes.